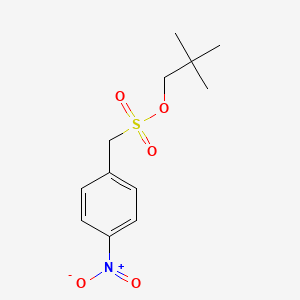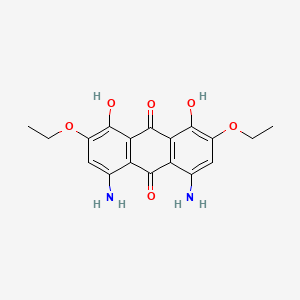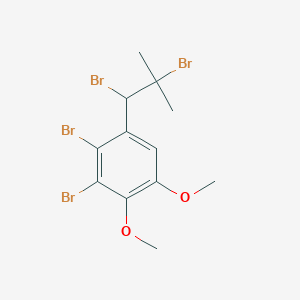
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is a brominated organic compound It is characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The choice of solvents, catalysts, and temperature control are critical to achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromoethane
- 1,2-Dibromopropane
- 1,4-Dibromo-2-methylbutane
Uniqueness
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is unique due to the specific arrangement of bromine atoms and methoxy groups on the benzene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to other brominated compounds.
Propiedades
Número CAS |
89950-21-0 |
|---|---|
Fórmula molecular |
C12H14Br4O2 |
Peso molecular |
509.85 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(17-3)10(18-4)9(14)8(6)13/h5,11H,1-4H3 |
Clave InChI |
LSSWNNXHSUHRFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC(=C(C(=C1Br)Br)OC)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
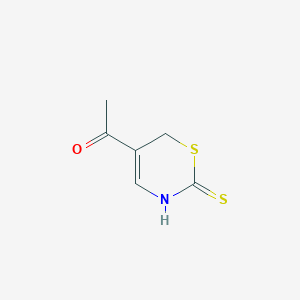
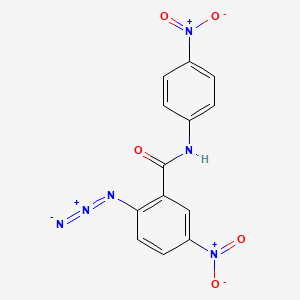
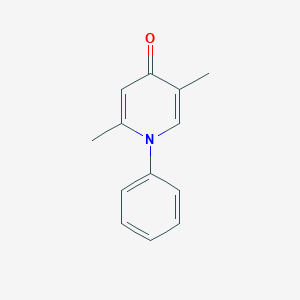

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
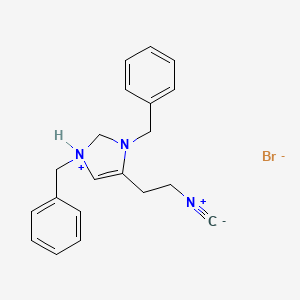


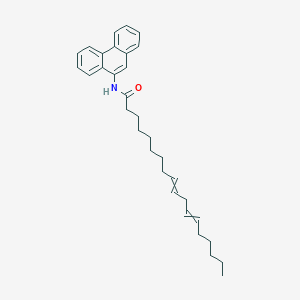
![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
